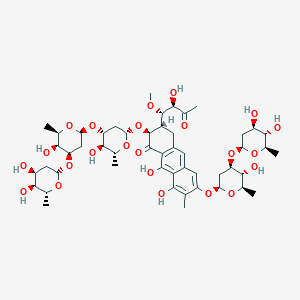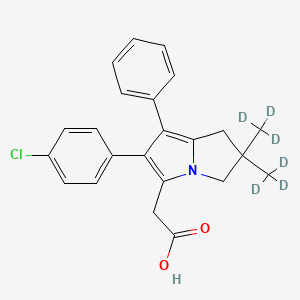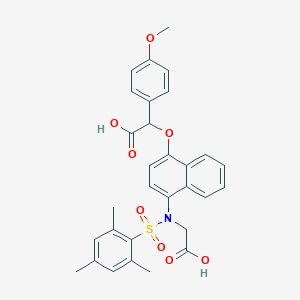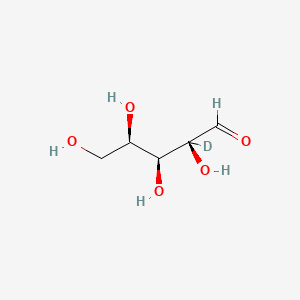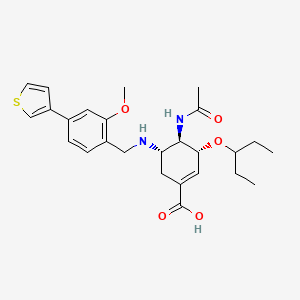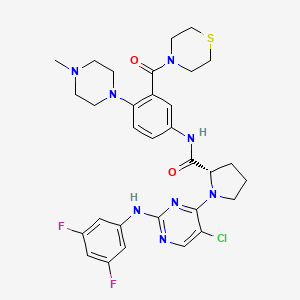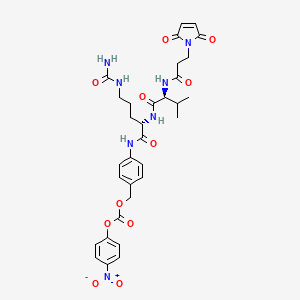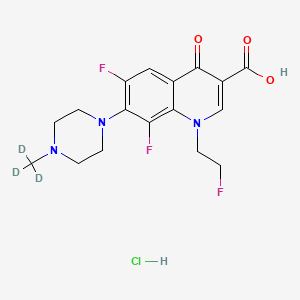
N2-iso-Butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine is a guanosine analog, which means it is a modified form of the nucleoside guanosine. Guanosine analogs are known for their immunostimulatory activity, and in some animal models, they induce type I interferons, producing antiviral effects
Méthodes De Préparation
The synthesis of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves several steps. The compound is a fluoro-modified nucleoside with protective groups such as dimethoxytrityl (DMT) and iso-butyroyl. The synthetic route typically involves the following steps:
Protection of the 5’-hydroxyl group: This is achieved using the dimethoxytrityl (DMT) group.
Fluorination: Introduction of the fluorine atom at the 3’ position.
Protection of the amino group: This is done using the iso-butyroyl group.
Deprotection: Removal of the protective groups to yield the final compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside modifications on biological processes.
Medicine: It has potential antiviral properties and is used in the development of antiviral drugs.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Mécanisme D'action
The mechanism of action of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves its interaction with Toll-like receptor 7 (TLR7). Activation of TLR7 leads to the induction of type I interferons, which have antiviral effects. This interaction is crucial for the immunostimulatory activity of the compound .
Comparaison Avec Des Composés Similaires
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine can be compared with other guanosine analogs such as:
- N2-iso-Butyroyl-3’-O-methylguanosine
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine
These compounds share similar structural features but differ in their specific modifications and protective groups. The uniqueness of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine lies in its specific combination of modifications, which confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C35H36FN5O7 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27?,29+,33-/m1/s1 |
Clé InChI |
DHDSAIMYCCHNMS-HHEKIFFQSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
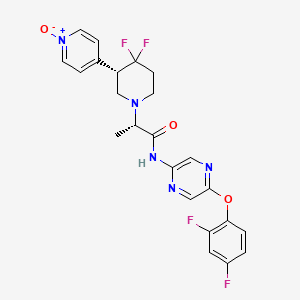
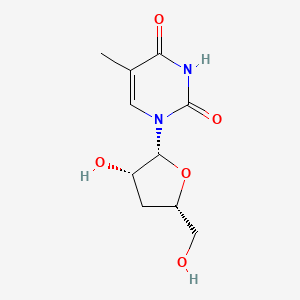
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
